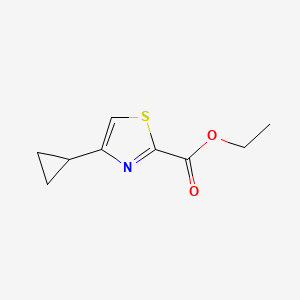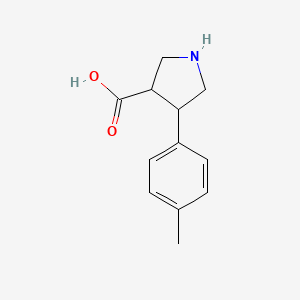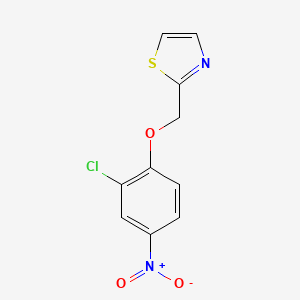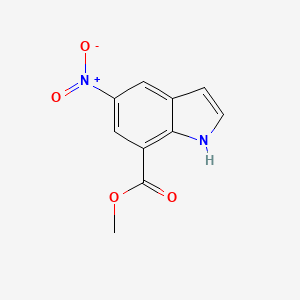![molecular formula C10H10F2O3S B1423264 1-[4-(2,2-Difluoroéthanesulfonyl)phényl]éthan-1-one CAS No. 1354952-58-1](/img/structure/B1423264.png)
1-[4-(2,2-Difluoroéthanesulfonyl)phényl]éthan-1-one
Vue d'ensemble
Description
1-[4-(2,2-Difluoroethanesulfonyl)phenyl]ethan-1-one is a chemical compound with the molecular formula C10H10F2O3S and a molecular weight of 248.25 g/mol . This compound is characterized by the presence of a difluoroethanesulfonyl group attached to a phenyl ring, which is further connected to an ethanone moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
1-[4-(2,2-Difluoroethanesulfonyl)phenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical assays to study enzyme interactions and inhibition mechanisms.
Medicine: Research into its potential therapeutic effects is ongoing, with studies focusing on its role as an anti-inflammatory or anticancer agent.
Mécanisme D'action
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are currently unknown. Factors such as its molecular weight (21625 ) and physical form (liquid ) could influence its bioavailability.
Action environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, its storage temperature is room temperature , suggesting that it might be stable under normal conditions.
Méthodes De Préparation
The synthesis of 1-[4-(2,2-Difluoroethanesulfonyl)phenyl]ethan-1-one involves several steps, typically starting with the preparation of the difluoroethanesulfonyl chloride. This intermediate is then reacted with a phenyl ethanone derivative under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-[4-(2,2-Difluoroethanesulfonyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Comparaison Avec Des Composés Similaires
1-[4-(2,2-Difluoroethanesulfonyl)phenyl]ethan-1-one can be compared with other sulfonyl-containing compounds, such as:
1-[4-(Methylsulfonyl)phenyl]ethan-1-one: Similar structure but with a methylsulfonyl group instead of difluoroethanesulfonyl, leading to different reactivity and applications.
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one:
1-[4-(Trifluoromethanesulfonyl)phenyl]ethan-1-one: The trifluoromethanesulfonyl group imparts unique electronic properties, making it suitable for different applications.
Propriétés
IUPAC Name |
1-[4-(2,2-difluoroethylsulfonyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3S/c1-7(13)8-2-4-9(5-3-8)16(14,15)6-10(11)12/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHSCSXTBSWBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone](/img/structure/B1423191.png)






![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1423204.png)
